(Trifluoromethyl)propanedioic acid
Description
Contextualization within Contemporary Organofluorine Chemistry
Organofluorine chemistry, the study of compounds containing carbon-fluorine bonds, has become a cornerstone of modern chemical science. The introduction of fluorine atoms or fluorine-containing groups into organic molecules can profoundly alter their physical, chemical, and biological properties. This has led to the development of a vast array of fluorinated compounds with applications ranging from pharmaceuticals and agrochemicals to advanced materials. (Trifluoromethyl)propanedioic acid and its derivatives are key players in this field, serving as versatile synthons for the introduction of the trifluoromethyl moiety.
Significance of the Trifluoromethyl Group in Chemical Design and Synthesis
The trifluoromethyl (-CF3) group is one of the most important fluorinated motifs in chemical design for several reasons. Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, can significantly impact the acidity of neighboring functional groups and influence reaction mechanisms. The -CF3 group is also known for its high metabolic stability, a crucial attribute in drug design as it can prevent metabolic degradation at that position. Furthermore, its lipophilicity can enhance the ability of a molecule to permeate biological membranes. The steric bulk of the trifluoromethyl group, while not excessively large, can also play a role in molecular recognition and binding affinity.
Historical Overview of Research on this compound and its Derivatives
The broader field of organofluorine chemistry has a rich history dating back to the 19th century. However, dedicated research into trifluoromethylated malonic acids and their esters is a more recent endeavor. Early investigations into the synthesis of α-trifluoromethyl esters from malonic esters were reported in the 1980s. These methods often involved the direct trifluoromethylation of malonic esters using various reagents.
A significant challenge in the chemistry of this compound has been its synthesis and isolation. The hydrolysis of its corresponding esters, such as diethyl (trifluoromethyl)propanedioate, has been explored as a route to the diacid. However, studies on related compounds, like diethyl 2-(perfluorophenyl)malonate, have shown that such hydrolysis can be challenging and may lead to decarboxylation, yielding the corresponding acetic acid derivative instead of the desired malonic acid. beilstein-journals.orgbeilstein-journals.org This highlights the inherent instability of some substituted malonic acids under certain reaction conditions.
More recently, advancements in synthetic methodology, such as the development of continuous flow processes, have provided more efficient routes to derivatives like 2-[3-(trifluoromethyl)phenyl]malonic acid, showcasing the ongoing efforts to access and utilize these valuable building blocks.
Nomenclature and Structural Considerations in Advanced Chemical Literature
In advanced chemical literature, this compound is systematically named 2-(trifluoromethyl)propanedioic acid . Its structure consists of a three-carbon propanedioic acid backbone with a trifluoromethyl group substituting one of the hydrogen atoms on the central carbon (C-2).
The key structural features that dictate its reactivity are the two carboxylic acid groups and the α-trifluoromethyl group. The electron-withdrawing trifluoromethyl group increases the acidity of the α-proton and the carboxylic acid protons compared to unsubstituted propanedioic acid (malonic acid). This enhanced acidity is a critical consideration in its synthetic applications.
Interactive Data Tables
Below are tables summarizing key information for this compound and a related derivative.
Table 1: Properties of Propanedioic Acid and its Derivatives
| Property | This compound | Diethyl (trifluoromethyl)propanedioate | Propanedioic acid (Malonic Acid) |
| CAS Number | Not available | 5828-96-6 beilstein-journals.org | 141-82-2 |
| Molecular Formula | C4H3F3O4 | C8H11F3O4 | C3H4O4 |
| Molecular Weight | 172.06 g/mol | 228.17 g/mol | 104.06 g/mol |
| Melting Point | Data not available | Data not available | 135-137 °C (decomposes) |
| Boiling Point | Data not available | Data not available | Decomposes |
| pKa1 | Data not available | Not applicable | 2.83 |
| pKa2 | Data not available | Not applicable | 5.69 |
| Solubility | Data not available | Data not available | 763 g/L in water |
Note: Specific experimental data for this compound is scarce in publicly available literature. The data for its diethyl ester is provided for context.
Structure
2D Structure
3D Structure
Properties
CAS No. |
63167-29-3 |
|---|---|
Molecular Formula |
C4H3F3O4 |
Molecular Weight |
172.06 g/mol |
IUPAC Name |
2-(trifluoromethyl)propanedioic acid |
InChI |
InChI=1S/C4H3F3O4/c5-4(6,7)1(2(8)9)3(10)11/h1H,(H,8,9)(H,10,11) |
InChI Key |
SRHMUBLEYKHPGK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Preparation of Trifluoromethyl Propanedioic Acid Derivatives
Classical and Established Synthetic Routes
The traditional synthesis of (trifluoromethyl)propanedioic acid typically proceeds through a two-step sequence involving the preparation of a diester intermediate, followed by its hydrolysis. The most common intermediate is diethyl 2-(trifluoromethyl)propanedioate.
A foundational approach involves the direct trifluoromethylation of a malonic ester, such as diethyl malonate. This reaction capitalizes on the acidity of the methylene (B1212753) protons situated between the two ester groups. The process begins with the deprotonation of the diethyl malonate using a suitable base, like sodium ethoxide, to form a stable enolate. This nucleophilic enolate is then reacted with an electrophilic trifluoromethylating agent. While various reagents can be used, historical methods have employed agents like trifluoromethyl iodide (CF₃I) or bromide (CF₃Br) under pressure or with radical initiators.
Once the diethyl 2-(trifluoromethyl)propanedioate is synthesized and purified, the final step is hydrolysis to yield the target dicarboxylic acid. This step, however, can be challenging. The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the adjacent ester groups. Standard basic hydrolysis conditions (e.g., using sodium hydroxide (B78521) followed by acidification) must be carefully controlled. Harsh conditions or high temperatures can lead to a significant side reaction: decarboxylation. This occurs because the intermediate malonic acid is susceptible to losing carbon dioxide upon heating, which would result in the formation of 2-(trifluoromethyl)acetic acid instead of the desired product. Research on analogous fluorinated malonates, such as diethyl 2-(perfluorophenyl)malonate, has shown that vigorous hydrolysis with strong acids like a mixture of hydrobromic acid and acetic acid can lead exclusively to the decarboxylated acetic acid derivative. nih.govnih.govsciencemadness.org Therefore, mild hydrolysis conditions are crucial for isolating this compound.
Derivatization Strategies for Esters and Other Analogues
Esterification Reactions and Their Optimization
The conversion of this compound to its various ester derivatives is a key derivatization strategy. Several standard esterification methods can be employed, with the choice of method depending on the specific alcohol and the desired scale of the reaction.
Fischer Esterification: This is a classic acid-catalyzed equilibrium reaction between the dicarboxylic acid and an excess of an alcohol (e.g., methanol (B129727) or ethanol). Common acid catalysts include sulfuric acid (H₂SO₄) or tosic acid (TsOH). To drive the reaction to completion, the water formed as a byproduct must be removed, typically by azeotropic distillation. For this compound, this method is most effective with simple, unhindered primary or secondary alcohols.
Acid Chloride Route: For more sterically hindered or valuable alcohols, a more robust method involves first converting the dicarboxylic acid to its corresponding diacyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can be used for this transformation. The resulting (trifluoromethyl)propanedioyl dichloride is a highly reactive intermediate that readily reacts with a wide range of alcohols, even tertiary ones, in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to absorb the HCl byproduct.
Optimization of Esterification: Key parameters that are optimized to maximize the yield and purity of the desired ester include temperature, catalyst loading, and the molar ratio of reactants. princeton.edu For instance, in acid-catalyzed reactions, increasing the catalyst concentration and temperature can increase the reaction rate, but may also promote side reactions like dehydration or decarboxylation. princeton.edu The molar ratio of alcohol to carboxylic acid is also critical; using the alcohol as the solvent is a common strategy to shift the equilibrium towards the product side. princeton.edu
Below is a table summarizing common esterification conditions.
| Method | Reagents | Typical Conditions | Advantages/Disadvantages |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | Simple, inexpensive; equilibrium-limited, best for simple alcohols |
| Acid Chloride Formation | SOCl₂ or (COCl)₂ | Neat or in an inert solvent | Forms highly reactive intermediate |
| Steglich Esterification | DCC, DMAP, Alcohol | Anhydrous, aprotic solvent (e.g., CH₂Cl₂) | Mild conditions, good for sensitive substrates; byproduct removal can be an issue |
| Alkylation | Alkyl Halide (e.g., MeI), Base (e.g., K₂CO₃) | Polar aprotic solvent (e.g., DMF) | Useful for specific alkyl groups; potential for O- vs. C-alkylation issues |
Reactions with Trifluoromethylation Reagents
The introduction of the trifluoromethyl (CF₃) group onto the malonic backbone is a critical step in many synthetic routes. This is typically achieved by reacting the enolate of a malonic ester with an electrophilic trifluoromethylating agent.
The reaction starts with the formation of the enolate of a dialkyl malonate, such as diethyl malonate, using a base like sodium ethoxide or lithium diisopropylamide (LDA). This enolate is then subjected to a trifluoromethylating agent. Modern electrophilic "CF₃⁺" sources, such as Togni's reagents (hypervalent iodine compounds) or Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts), are highly effective and offer milder reaction conditions compared to older methods using CF₃I. beilstein-journals.org
For example, ketene (B1206846) silyl (B83357) acetals, which can be prepared from esters, react with hypervalent iodine trifluoromethylation reagents in the presence of a catalyst to yield α-trifluoromethyl esters. nih.gov This approach provides direct access to secondary, tertiary, and quaternary α-trifluoromethyl esters in high yields under very mild conditions. nih.gov
Advanced Catalytic Synthesis Approaches
Recent advances in catalysis have opened new pathways for the synthesis of fluorinated compounds, including derivatives of this compound. These methods often offer higher efficiency, selectivity, and milder reaction conditions.
Transition Metal-Catalyzed Decarboxylative Fluorination of Malonic Acid Derivatives
A significant modern advancement is the transition metal-catalyzed decarboxylative fluorination of carboxylic acids. Silver-catalyzed reactions have proven particularly effective for this transformation. In a notable application, malonic acid derivatives can undergo a silver-catalyzed decarboxylative fluorination using an electrophilic fluorine source like Selectfluor®.
This method is remarkable for its tunable chemoselectivity. By carefully selecting the base and solvent system, the reaction can be directed to produce either an α-fluorocarboxylic acid (mono-decarboxylative fluorination) or a gem-difluoroalkane (bis-decarboxylative fluorination). For instance, to synthesize an α-fluoro-α-(trifluoromethyl) derivative, one could envision applying this methodology to this compound itself.
The proposed mechanism involves a silver(I) catalyst being oxidized by Selectfluor® to a high-valent Ag(III) species. This species facilitates a single electron transfer (SET) from the carboxylate, leading to the formation of a carboxyl radical, which rapidly decarboxylates to form an alkyl radical. This radical then reacts with a silver-fluoride intermediate to yield the fluorinated product and regenerate the Ag(I) catalyst. This radical-based method is compatible with a wide range of functional groups.
The table below outlines the conditions for selective decarboxylative fluorination of a substituted malonic acid.
| Desired Product | Catalyst | Fluorinating Agent | Base | Solvent System | Selectivity |
| α-Fluorocarboxylic Acid | AgNO₃ | Selectfluor® | K₂HPO₄ | CH₃CN / H₂O | High for mono-fluorination |
| gem-Difluoroalkane | AgNO₃ | Selectfluor® | PhCO₂Na | CPME / n-Hexane / CH₃CN / H₂O | High for di-fluorination |
Data sourced from studies on substituted malonic acids.
Copper-Catalyzed Carbonylation Reactions
Copper-catalyzed reactions represent another frontier in forming complex molecules. While a direct copper-catalyzed dicarbonylation to form this compound is not prominently documented, related transformations highlight the potential of this approach. A novel copper-catalyzed carbonylative trifluoromethylation of unactivated alkenes has been developed, which provides access to β-trifluoromethylated carboxylic acid derivatives.
In this reaction, a simple alkene, a trifluoromethyl source, and carbon monoxide (CO) are coupled in the presence of a copper catalyst. The reaction proceeds with excellent regioselectivity, installing the trifluoromethyl group and a new carboxyl group across the double bond. This demonstrates the power of copper catalysis to orchestrate complex multi-component reactions involving both trifluoromethylation and carbonylation in a single step.
While this specific reaction yields a β-trifluoromethyl carboxylic acid derivative rather than an α-trifluoromethyl malonic acid, it establishes a proof of principle. It is conceivable that a related catalytic cycle could be developed for the dicarbonylation of a trifluoromethylated precursor, which would offer a highly efficient and atom-economical route to this compound derivatives.
Other Metal-Catalyzed Transformations
Beyond the more common catalytic methods, a range of other metal-catalyzed transformations have been effectively employed for the synthesis of derivatives of this compound, primarily focusing on the functionalization of diethyl 2-(trifluoromethyl)malonate and related substrates. These methods often involve copper and palladium catalysts to facilitate the formation of new carbon-carbon bonds, such as in arylation and alkylation reactions.
Copper-catalyzed arylations have proven to be a mild and general method for the synthesis of α-aryl malonates. For instance, the coupling of aryl iodides with diethyl malonate can be achieved in good to excellent yields using a catalytic system of copper(I) iodide (CuI) and 2-phenylphenol (B1666276) in the presence of cesium carbonate (Cs₂CO₃). nih.govnih.gov This method is tolerant of a variety of functional groups on the aryl iodide. nih.gov Similarly, copper oxide nanoparticles (CuO-NPs) have been demonstrated as an efficient heterogeneous catalyst for the C-arylation of active methylene compounds like diethyl malonate with aryl halides, offering good to excellent yields and the advantage of catalyst recyclability.
Palladium-catalyzed reactions also represent a cornerstone in the synthesis of these derivatives. The α-arylation of ketones and related compounds, a process extensively developed by Buchwald, Hartwig, and Miura, provides a foundational methodology that can be adapted for malonic ester derivatives. nih.gov These reactions typically utilize a palladium(0) species, generated in situ from precursors like Pd(OAc)₂ or Pd₂(dba)₃, in combination with a suitable phosphine (B1218219) ligand and a base. nih.gov The catalytic cycle is generally understood to involve oxidative addition of the aryl halide to the Pd(0) complex, followed by deprotonation of the malonate, ligand exchange, and reductive elimination to afford the α-aryl malonate product. nih.gov
Transition-metal-catalyzed alkylation of ketones and secondary alcohols using alcohols as alkylating agents, through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, presents an atom-economical and environmentally benign approach. rsc.org This strategy, which forms water as the only byproduct, has been realized with various homogeneous and heterogeneous transition-metal catalysts and could be conceptually extended to the alkylation of this compound derivatives. rsc.org
Table 1: Examples of Metal-Catalyzed Transformations for the Synthesis of Diethyl Malonate Derivatives
| Catalyst System | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| CuI / 2-phenylphenol / Cs₂CO₃ | Diethyl malonate | Iodobenzene | Diethyl 2-phenylmalonate | 91 | nih.gov |
| CuI / 2-phenylphenol / Cs₂CO₃ | Diethyl malonate | 3,5-Dimethyliodobenzene | Diethyl 2-(3,5-dimethylphenyl)malonate | 95 | nih.gov |
| CuI / 2-phenylphenol / Cs₂CO₃ | Diethyl malonate | 1-Iodonaphthalene | Diethyl 2-(naphthalen-1-yl)malonate | 96 | nih.gov |
| CuO-NPs / Na₂CO₃ | Diethyl malonate | Dichlorobenzene | Diethyl 2-aryl-malonate | Good to Excellent | |
| Pd(OAc)₂ / Phosphine Ligand / Base | Ketone | Aryl Halide | α-Aryl Ketone | N/A | nih.gov |
Continuous Flow Synthesis Techniques for Scalability and Efficiency
Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages in scalability, safety, and efficiency over traditional batch processes. researchgate.net While specific examples detailing the continuous flow synthesis of this compound itself are not extensively documented, related processes for structurally similar fluorinated compounds highlight the potential of this technology.
Another relevant application of flow chemistry is the flash generation of α-(trifluoromethyl)vinyllithium. researchgate.net This highly reactive intermediate can be generated and utilized in a flow microreactor at -78 °C for subsequent reactions with electrophiles, a temperature significantly higher than the approximately -100 °C required in batch reactions. researchgate.net This method has been successfully applied to the continuous flow three-component synthesis of α-trifluoromethylamides. researchgate.net
These examples demonstrate that the precise control over reaction parameters such as temperature, pressure, and residence time offered by flow reactors can enable the use of highly reactive reagents and intermediates in a safe and scalable manner. Such techniques could be readily adapted for the synthesis and derivatization of this compound, potentially improving yields, reducing waste, and allowing for safer handling of fluorinated reagents.
Stereoselective and Enantioselective Synthesis of Chiral Derivatives
The development of stereoselective and enantioselective methods for the synthesis of chiral derivatives of this compound is of paramount importance, as the stereochemistry of these molecules can have a profound impact on their biological activity. Research in this area has led to several effective strategies, including the use of chiral catalysts and chiral auxiliaries.
One successful approach involves the enantioselective conjugate addition of malonates to β,β-disubstituted β-trifluoromethyl enones. researchgate.net This reaction, which generates an all-carbon quaternary stereocenter, can be effectively catalyzed by bifunctional tertiary amine-thioureas. researchgate.net The application of high pressure (8–10 kbar) has been shown to significantly accelerate the reaction, which proceeds sluggishly at atmospheric pressure. researchgate.net This high-pressure approach allows for the efficient asymmetric synthesis of 1,5-keto diesters containing a CF₃-bearing quaternary stereocenter with high enantioselectivity (up to 95% ee). researchgate.net
Phase-transfer catalysis (PTC) has also been employed for the enantioselective α-alkylation of malonate derivatives. For instance, the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates using a chiral phase-transfer catalyst, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, can produce the corresponding α-methyl-α-alkylmalonates with high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). nih.gov These resulting α,α-dialkylmalonates are versatile chiral building blocks that can be selectively hydrolyzed to the corresponding chiral malonic monoacids. nih.gov
The use of chiral auxiliaries represents another powerful strategy for stereoselective synthesis. acs.org Chiral enamines, generated from the condensation of a β-ketoester with a chiral amine, can be reacted with an electrophilic trifluoromethylthiolating agent to afford enantioenriched α-SCF₃-tetrasubstituted β-keto esters. acs.org This approach leverages the chiral auxiliary to control the stereochemical outcome of the reaction.
Table 2: Examples of Enantioselective Synthesis of this compound Derivatives
| Catalyst / Auxiliary | Substrate 1 | Substrate 2 | Product Type | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Bifunctional Tertiary Amine-Thiourea | Diethyl malonate | β-Trifluoromethyl-β-aryl enone | 1,5-Keto diester | High | up to 95 | researchgate.net |
| (S,S)-3,4,5-Trifluorophenyl-NAS Bromide (PTC) | 2,2-Diphenylethyl tert-butyl α-methylmalonate | Benzyl bromide | α-Methyl-α-benzylmalonate | 90-99 | 91-99 | nih.gov |
| (S,S)-3,4,5-Trifluorophenyl-NAS Bromide (PTC) | 2,2-Diphenylethyl tert-butyl α-methylmalonate | Allyl bromide | α-Methyl-α-allylmalonate | 70-99 | 86-90 | |
| Chiral Amine Auxiliary | β-Ketoester | N-Trifluoromethylthio saccharin | α-SCF₃-β-ketoester | 43-77 (overall) | N/A | acs.org |
Chemical Reactivity and Transformation Pathways
Decarboxylation Reactions of (Trifluoromethyl)propanedioic Acid and its Esters
The geminal dicarboxylic acid structure of this compound makes it prone to decarboxylation upon heating, a characteristic reaction of malonic acids. This process involves the loss of carbon dioxide to form 3,3,3-trifluoropropanoic acid. The reaction proceeds through a six-membered cyclic transition state stackexchange.com. This inherent reactivity is harnessed in several synthetic strategies where the malonic acid moiety acts as a precursor to a carbanion or radical equivalent after the extrusion of CO2.
The synthesis of trifluoromethyl-substituted alkenes can be achieved through decarboxylative pathways involving this compound derivatives. One established method for forming α,β-unsaturated compounds from active methylene (B1212753) compounds is the Knoevenagel condensation organic-chemistry.org. In this reaction, an ester of this compound, such as diethyl 2-(trifluoromethyl)malonate, can be condensed with an aldehyde or ketone in the presence of a weak base. The resulting adduct can then undergo decarboxylation to yield the corresponding trifluoromethylated alkene. The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a base, which also facilitates the subsequent decarboxylation step organic-chemistry.org.
An alternative, facile route to trifluoromethylated alkenes involves the decarboxylation of α-trifluoromethyl-β-lactones nih.gov. This process starts with α-trifluoromethyl-β-hydroxy acids, which undergo cyclodehydration to form the corresponding β-lactone intermediates nih.gov. These lactones readily lose carbon dioxide, providing a direct and stereoselective method for synthesizing both alkyl- and aryl-substituted trifluoromethylated alkenes in excellent yields nih.gov.
Decarboxylative fluorination represents a powerful method for converting readily available carboxylic acids into valuable alkyl fluorides. This transformation can be applied to aliphatic carboxylic acids, including this compound, using visible light-promoted photoredox catalysis nih.govorganic-chemistry.orgprinceton.edu. The general mechanism for this redox-neutral process involves the photon-induced oxidation of a carboxylate, which is generated from the carboxylic acid and a base nih.govprinceton.edu.
The proposed catalytic cycle is initiated by the irradiation of a photocatalyst, such as an iridium(III) complex, with visible light to form a long-lived excited state nih.gov. This excited state can be quenched oxidatively by an electron acceptor. In many protocols, the fluorinating agent, such as Selectfluor®, acts as the initial electron acceptor nih.govprinceton.edu. The resulting species then oxidizes the carboxylate to a carboxyl radical. This radical rapidly undergoes extrusion of CO2 to form an alkyl radical nih.govnih.gov. This alkyl radical then abstracts a fluorine atom from the fluorinating reagent to yield the final fluoroalkane product, completing the cycle nih.govprinceton.edu. Experimental evidence, including fluorescence quenching studies, supports an oxidative quenching pathway where the reduction of the N–F bond of the fluorinating agent initiates the photoredox cycle nih.gov. This method is notable for its operational simplicity and mild reaction conditions nih.govorganic-chemistry.org.
Decarboxylative aldol reactions provide an efficient carbon-carbon bond-forming strategy by using β-ketoacids or malonic acid half-esters as enolate precursors. These reactions, inspired by polyketide and fatty acid biosynthesis, generate enolates in situ under mild conditions through the loss of carbon dioxide researchgate.net. This approach has been successfully applied to reactions with highly electrophilic trifluoromethyl ketones.
The decarboxylative aldol reaction of tertiary β-ketocarboxylic acids with trifluoropyruvates proceeds smoothly in the presence of a tertiary amine catalyst to afford the corresponding aldol products in high yields and with high diastereoselectivity organic-chemistry.org. This reaction efficiently constructs a quaternary carbon center adjacent to a trifluoromethylated carbon center organic-chemistry.org. The use of chiral amine catalysts, such as cinchona alkaloids, can render the reaction enantioselective organic-chemistry.org. The reaction is thought to proceed via an enol or enolate intermediate formed upon decarboxylation of the β-oxocarboxylic acid, which then reacts with the trifluoromethyl ketone acceptor organic-chemistry.org.
| β-Ketocarboxylic Acid Substrate | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 2,2-Dimethyl-3-oxobutanoic acid | DABCO | Toluene | 85 | >95:5 | - |
| 1-Oxocyclopentane-2-carboxylic acid | DABCO | Toluene | 88 | >95:5 | - |
| 1-Oxocyclohexane-2-carboxylic acid | DABCO | Toluene | 91 | >95:5 | - |
| 1-Oxocyclohexane-2-carboxylic acid | (-)-Cinchonidine | Toluene | 89 | 94:6 | 73 |
| 1-Oxocycloheptane-2-carboxylic acid | DABCO | Toluene | 85 | >95:5 | - |
Nucleophilic Additions to this compound Derivatives
Derivatives of this compound, particularly its esters like diethyl 2-(trifluoromethyl)malonate, are excellent nucleophiles after deprotonation. The presence of two electron-withdrawing ester groups and the trifluoromethyl group significantly increases the acidity of the α-hydrogen, allowing for easy formation of a stabilized carbanion (enolate) with a suitable base. This enolate can participate in various nucleophilic addition reactions.
The enolate derived from diethyl 2-(trifluoromethyl)malonate can act as a soft nucleophile in Michael-type (conjugate) additions to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for forming carbon-carbon bonds. Research has demonstrated the enantioselective Michael addition of malonates to sterically hindered β,β-disubstituted β-trifluoromethyl enones nih.govresearchgate.net. These reactions are often catalyzed by bifunctional tertiary amine-thioureas, although high pressure (8–10 kbar) may be required to achieve high yields due to the steric hindrance of the substrates nih.govresearchgate.net. The resulting adducts contain quaternary stereogenic centers bearing a trifluoromethyl group and can be obtained with high enantiomeric excesses nih.govresearchgate.net.
The reactivity of the enone substrate is crucial, with α,β-unsaturated 2-acyl thiazoles and benzothiazoles showing significantly higher activity compared to their phenyl or other heterocyclic analogues nih.gov.
| Enone Substrate (R group) | Catalyst (mol %) | Pressure (kbar) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 4-MeOC6H4 | 5 | 10 | 88 | 92 |
| 4-FC6H4 | 5 | 10 | 85 | 93 |
| 4-ClC6H4 | 5 | 10 | 91 | 92 |
| 3-BrC6H4 | 5 | 10 | 92 | 92 |
| 2-Naphthyl | 5 | 8 | 89 | 95 |
In addition to Michael-type additions, the enolate of this compound or its derivatives can participate in Mannich-type reactions. The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (or another aldehyde) and a primary or secondary amine or ammonia. A more modern variant involves the direct addition of a carbon nucleophile to a pre-formed imine.
The decarboxylative addition of malonic acid to 4-trifluoromethylpyrimidin-2(1H)-ones, which are heterocyclic compounds containing a trifluoromethylketimine moiety, demonstrates a compelling case of switchable reactivity between Michael- and Mannich-type additions nih.govbeilstein-journals.org. The regioselectivity of the reaction is controlled by the solvent polarity. In non-polar solvents like toluene, the Mannich-type decarboxylative addition to the C=N double bond is favored, yielding (2-oxo-4-trifluoromethyl-1,2,3,4-tetrahydropyrimidin-4-yl)acetic acid derivatives nih.gov. Conversely, polar solvents such as DMSO promote the Michael-type addition to the C=C double bond nih.gov. This solvent-dependent selectivity allows for the controlled synthesis of distinct regioisomers from the same set of starting materials nih.govbeilstein-journals.org.
Electrophilic and Radical Transformations
The introduction of a trifluoromethyl group into organic molecules is a critical strategy in medicinal and agricultural chemistry. While this compound itself is not typically the direct substrate for electrophilic trifluoromethylation, its derivatives can be involved in reactions initiated by electrophilic CF3+ sources or CF3• radicals.
Electrophilic trifluoromethylating reagents, such as Togni's and Umemoto's reagents, are designed to deliver a "CF3+" equivalent to nucleophiles. nih.govwikipedia.org However, these reagents can also undergo single electron transfer (SET) processes to generate trifluoromethyl radicals (CF3•). nih.govsemanticscholar.org This dual reactivity allows for transformations beyond conventional nucleophilic attack. semanticscholar.org The CF3 radical is electrophilic in nature and is significantly more reactive than a methyl radical. wikipedia.org
A key example of a radical transformation involves the copper(I)-catalyzed oxidative radical trifluoromethylation/ring-opening/cyclization of (arylmethylidene)cyclopropanes. In this process, a trifluoromethyl radical is generated from a Togni reagent. This radical adds to the double bond of the cyclopropane derivative, initiating a cascade reaction that results in the formation of CF3-substituted dihydronaphthalenes. colab.wsbeilstein-journals.org
Table 1: Radical Trifluoromethylation-Cyclization of (Arylmethylidene)cyclopropanes beilstein-journals.org
| Reactant | Reagent | Catalyst | Product |
|---|
The mechanism proceeds through several steps:
Generation of the CF3 radical from the Togni reagent.
Addition of the CF3 radical to the C-C double bond of the cyclopropane substrate to form a stable benzyl radical intermediate.
Ring-opening of the cyclopropyl group to yield an alkyl radical.
Intramolecular cyclization of the alkyl radical with the aromatic ring.
Oxidation by Cu(II) to afford the final dihydronaphthalene product. beilstein-journals.org
C-C Bond Formation Reactions
The presence of the trifluoromethyl group significantly increases the acidity of the C-H bond between the two carbonyl groups in derivatives like diethyl (trifluoromethyl)malonate. This facilitates the formation of a stable enolate, which is a potent nucleophile for various C-C bond-forming reactions.
An electrogenerated base (EGB) can be used to deprotonate diethyl (trifluoromethyl)malonate, forming a stable enolate. This enolate can then react with alkyl halides in an alkylation reaction, efficiently forming a new C-C bond. acs.org
This compound itself can participate in decarboxylative addition reactions. For instance, it reacts with 4-trifluoromethylpyrimidin-2(1H)-ones, which act as heterocyclic ketimines, under organic base catalysis. This reaction's regioselectivity is notably dependent on the solvent's polarity. In non-polar solvents like toluene, the reaction proceeds as a Mannich-type decarboxylative addition to the C=N bond. Conversely, in polar solvents such as DMSO, a Michael-type addition to the C=C bond is exclusively observed. beilstein-journals.org The strong electron-withdrawing trifluoromethyl group on the pyrimidinone ring is crucial for activating the ketimine function toward this type of nucleophilic attack. beilstein-journals.org
Table 2: Solvent-Controlled Regioselective Decarboxylative Addition beilstein-journals.org
| Solvent | Reaction Type | Addition Site |
|---|---|---|
| Toluene (non-polar) | Mannich-type | C=N bond |
Cyclization Reactions and Formation of Fluorinated Heterocycles
This compound and its derivatives are valuable precursors for synthesizing fluorinated heterocycles, which are significant scaffolds in drug discovery. rsc.orgrsc.org The transformation pathways often involve an initial C-C bond formation followed by a cyclization step.
The products from the previously mentioned decarboxylative addition reactions serve as excellent examples. The resulting regioisomeric products, which are acetic acid derivatives of pyrimidinone, can be readily converted into saturated heterocyclic systems. Mild hydrogenation of the endocyclic C=C double bond, catalyzed by Palladium on carbon (Pd/C), yields (2-oxohexahydropyrimidin-4-yl)acetic acid derivatives. beilstein-journals.org This two-step sequence demonstrates a clear pathway from a propanedioic acid derivative to a complex fluorinated heterocycle.
Furthermore, radical transformations can directly lead to cyclic structures. As detailed in section 3.3, the radical addition of a trifluoromethyl group to (arylmethylidene)cyclopropanes initiates a radical cascade that terminates in an intramolecular cyclization, forming dihydronaphthalene rings. beilstein-journals.org
The synthesis of other important heterocyclic cores, such as piperidines, can also be achieved through cyclization pathways involving trifluoromethylated synthons. Intramolecular nucleophilic displacement is a common strategy, where a linear amine containing a trifluoromethyl group and a suitable leaving group cyclizes to form the six-membered piperidine ring. nih.gov These examples highlight the utility of trifluoromethylated building blocks in constructing diverse and medicinally relevant heterocyclic frameworks.
Mechanistic Investigations and Reaction Kinetics
Elucidation of Reaction Intermediates and Transition States
The mechanistic pathways of reactions involving (Trifluoromethyl)propanedioic acid, also known as trifluoromethylmalonic acid, are primarily understood through the lens of analogous malonic acid derivatives. The most characteristic reaction is decarboxylation, which is facilitated by the presence of a second carbonyl group beta to the carboxylic acid that is cleaved.
The generally accepted mechanism for the decarboxylation of malonic acids proceeds through a concerted, cyclic transition state. masterorganicchemistry.comyoutube.com In this process, the carbonyl oxygen of the adjacent trifluoromethyl-bearing carboxyl group forms a hydrogen bond with the proton of the other carboxyl group. This arrangement facilitates a six-membered ring transition state. masterorganicchemistry.com The heating of the acid provides the energy needed to overcome the activation barrier for this transition state, leading to the simultaneous cleavage of a carbon-carbon bond and the formation of an enol intermediate, with the concurrent release of carbon dioxide (CO₂). masterorganicchemistry.comyoutube.com This enol intermediate subsequently undergoes tautomerization to the more stable keto form, which in this case is 3,3,3-trifluoropropanoic acid.
The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group is expected to significantly influence the stability of intermediates and the energy of the transition state. Electron-withdrawing groups can stabilize the transient negative charge that develops on the alpha-carbon as the C-C bond breaks, potentially lowering the activation energy for decarboxylation compared to unsubstituted malonic acid. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the specifics of these pathways. nih.govmontclair.edu Although specific DFT studies on this compound are not widely published, analogous computational studies on similar reactions are common. montclair.edunih.gov Such studies would allow for the calculation of the energies of intermediates and transition states, providing a quantitative understanding of the reaction profile. For instance, calculations could compare the relative energies of different possible transition states, confirming the favorability of the cyclic, concerted pathway. nih.gov
Beyond decarboxylation, other reactions could involve different intermediates. For example, in metal-catalyzed trifluoromethylation reactions where a derivative of this acid might be involved, potential intermediates could include trifluoromethyl radicals (•CF₃) or various organometallic complexes. nih.govnih.gov
Table 1: Plausible Intermediates and Transition States in Reactions of this compound
| Reaction Type | Plausible Intermediate(s) | Plausible Transition State(s) | Influencing Factors |
| Decarboxylation | Enol of 3,3,3-trifluoropropanoic acid | Six-membered cyclic structure | Temperature, -CF₃ group |
| Esterification | Tetrahedral intermediate | Proton-transfer transition states | Acid catalyst, Steric hindrance |
| Metal-Catalyzed Cross-Coupling | Organometallic (e.g., Cu, Pd) complexes | Oxidative addition/Reductive elimination TS | Metal catalyst, Ligands |
| Radical Reactions | Trifluoromethyl radical (•CF₃) | Radical addition transition state | Initiator, Substrate |
Kinetic Studies and Rate Law Determinations
The kinetics of reactions involving this compound have not been extensively documented in dedicated studies. However, the principles of chemical kinetics allow for a theoretical framework for understanding how reaction rates would be determined. The rate law for a reaction, which expresses the relationship between the reaction rate and the concentration of reactants, must be determined experimentally. lardbucket.orglabflow.com
The method of initial rates is a common experimental approach to determine the order of a reaction with respect to each reactant. khanacademy.org For the decarboxylation of this compound, one could measure the initial rate of CO₂ evolution or the disappearance of the starting material at various initial concentrations of the acid.
Rate = k [(CF₃)CH(COOH)₂]
Here, k is the rate constant, which is temperature-dependent as described by the Arrhenius equation. The value of k would need to be determined experimentally. researchgate.net Advanced kinetic studies, such as those employing stopped-flow NMR or IR spectroscopy, could provide real-time data on the concentrations of reactants and products, allowing for a detailed kinetic analysis of rapid reactions. nih.goved.ac.uk
Table 2: Illustrative Kinetic Data for a Hypothetical First-Order Decarboxylation
This table illustrates the type of data that would be collected to determine the rate law for the decarboxylation of this compound.
| Experiment | Initial [(CF₃)CH(COOH)₂] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 3.0 x 10⁻⁵ |
| 3 | 0.30 | 4.5 x 10⁻⁵ |
Note: The data in this table is hypothetical and for illustrative purposes only.
From this illustrative data, doubling the initial concentration doubles the initial rate, which is characteristic of a first-order reaction, confirming the proposed rate law.
Role of Specific Catalysts and Additives in Reaction Mechanisms
Catalysts and additives can profoundly alter the mechanism and rate of reactions involving this compound. They can provide alternative reaction pathways with lower activation energies or enhance the reactivity of the substrate.
For decarboxylation, acid catalysis is a common strategy. Strong acids like trifluoromethanesulfonic acid (TfOH) can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the cleavage of the C-C bond. beilstein-journals.org Metal salts, such as iron(III) chloride (FeCl₃), can also act as Lewis acid catalysts, coordinating to the carbonyl oxygen to achieve a similar effect. organic-chemistry.org In the context of photoredox catalysis, a photocatalyst can initiate a single-electron transfer (SET) process, leading to the formation of a radical intermediate that readily decarboxylates. nih.gov
In other potential transformations, such as cross-coupling reactions, transition metal catalysts are indispensable. rsc.org Palladium and copper complexes, for instance, are widely used in C-C and C-heteroatom bond formation. nih.govresearchgate.net In a hypothetical cross-coupling reaction involving a derivative of this compound, the mechanism would likely involve steps such as oxidative addition of the substrate to the metal center, transmetalation, and reductive elimination to form the product and regenerate the catalyst. nih.gov
Additives also play a crucial role. Bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or Hünig's base, are often required to generate nucleophilic species or neutralize acidic byproducts. beilstein-journals.org In fluorination reactions, fluoride sources like cesium fluoride (CsF) may be used as additives to facilitate the desired transformation. researchgate.net
Table 3: Potential Catalysts and Their Mechanistic Roles
| Catalyst/Additive Type | Example(s) | Proposed Mechanistic Role | Relevant Reaction |
| Brønsted Acid | Trifluoromethanesulfonic acid (TfOH) | Protonates carbonyl, increasing electrophilicity | Decarboxylation |
| Lewis Acid | Iron(III) chloride (FeCl₃) | Coordinates to carbonyl, activating the substrate | Decarboxylation |
| Transition Metal | Palladium(II) acetate, Copper(I) iodide | Facilitates oxidative addition/reductive elimination cycles | Cross-Coupling |
| Photoredox Catalyst | Iridium or Ruthenium complexes | Initiates single-electron transfer to form radical intermediates | Decarboxylative Functionalization |
| Organic Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Deprotonation to form nucleophiles or enolates | Esterification, Alkylation |
Solvent Effects on Reactivity and Selectivity
The choice of solvent is a critical parameter that can significantly influence the rate, selectivity, and even the mechanism of a chemical reaction. researchgate.net Solvents can affect reactivity through various interactions, including solvation of the reactants, intermediates, and transition states. researchgate.net
For reactions involving charged intermediates or polar transition states, polar solvents are generally preferred as they can stabilize these species through dipole-dipole interactions or hydrogen bonding. The decarboxylation of this compound, which proceeds through a polar, cyclic transition state, would likely be influenced by solvent polarity. Polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used for similar decarboxylation reactions, as they can effectively solvate cations while leaving anions relatively unsolvated and thus more nucleophilic. organic-chemistry.org
In some cases, the solvent can do more than just provide a medium for the reaction; it can actively participate in the mechanism or control the reaction pathway, a phenomenon known as chemodivergence. researchgate.net For example, a coordinating solvent might preferentially stabilize one transition state over another, leading to a different product. While specific studies on this compound are lacking, research on other systems has shown that switching from a non-coordinating solvent like dichloromethane to a coordinating one like tetrahydrofuran can completely alter the reaction outcome. researchgate.net
The use of solvents like 2,2,2-trifluoroethanol (TFE) has been noted to improve substrate compatibility and reaction efficiency in certain photoredox-catalyzed reactions, possibly due to its unique polarity, hydrogen-bonding capabilities, and ability to solvate radical intermediates. nih.govorganic-chemistry.org
Table 4: General Influence of Solvent Type on Reaction Parameters
| Solvent Type | Examples | Effect on Polar Reactions | Effect on Nonpolar Reactions | Potential Influence on Selectivity |
| Polar Protic | Water, Methanol (B129727), Trifluoroethanol | Stabilizes both cations and anions through H-bonding; can accelerate reactions with charged intermediates. | Generally poor solubility for nonpolar reactants. | Can act as a nucleophile or influence stereoselectivity through H-bonding with transition states. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Stabilizes cations well, but anions are less solvated, increasing their nucleophilicity. Often accelerates Sₙ2-type reactions. | Better solvating power for nonpolar reactants than protic solvents. | Can influence regioselectivity by solvating intermediates differently. |
| Nonpolar | Hexane, Toluene, Dichloromethane | Low stabilization of polar/charged species, often slowing polar reactions. | Excellent for dissolving nonpolar reactants. | Less influence on selectivity based on polarity, but steric effects of the solvent can play a role. |
Computational and Theoretical Chemistry Studies of Trifluoromethyl Propanedioic Acid
Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties and potential reactivity of molecules like (Trifluoromethyl)propanedioic acid at an electronic and atomic level. These in-silico methods allow for the detailed investigation of reaction mechanisms, the prediction of reactivity through orbital analysis, and the simulation of molecular interactions, offering insights that complement experimental findings.
Applications As a Key Synthetic Building Block
Precursor for Complex Fluorinated Organic Molecules
(Trifluoromethyl)propanedioic acid serves as a fundamental starting material for the synthesis of intricate organic molecules containing the trifluoromethyl group. The CF3 moiety is prized in medicinal and agrochemical chemistry as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.comnih.gov The di-acid or its corresponding diesters, like diethyl (trifluoromethyl)malonate, are frequently employed in variations of the malonic ester synthesis to construct more elaborate carbon skeletons. masterorganicchemistry.com
This synthesis typically involves the deprotonation of the acidic α-carbon (the carbon between the two carbonyl groups), followed by alkylation with an appropriate electrophile. Subsequent hydrolysis and decarboxylation yield a carboxylic acid with a newly introduced alkyl group and a trifluoromethyl substituent at the adjacent position. masterorganicchemistry.com
A key application is in the creation of trifluoromethylated heterocycles, which are structural motifs present in many biologically active compounds. nih.govresearchgate.net For example, derivatives of this compound can be condensed with various reagents to form fluorine-containing ring systems. google.com The compound 2-(4-trifluoromethyl-benzylidene)-malonic acid diethyl ester, synthesized from 4-trifluoromethylbenzaldehyde and diethyl malonate, is an important intermediate for producing fluorine-containing unsaturated olefins and cyclic compounds. google.com These heterocycles are crucial components in the development of new pharmaceuticals. mdpi.comnih.gov
| Precursor | Reagent | Resulting Compound Class | Significance |
| Diethyl (trifluoromethyl)malonate | Alkyl Halide (R-X) | α-Trifluoromethyl Carboxylic Acids | Core structures for pharmaceuticals and agrochemicals |
| Diethyl (trifluoromethyl)malonate | Aldehydes/Ketones | α,β-Unsaturated Esters | Versatile intermediates for further transformations |
| Diethyl (trifluoromethyl)malonate | Urea | Trifluoromethylated Barbiturates | Potential central nervous system active agents |
| 2-(Trifluoromethyl)propanedioic acid | Dehydrating Agent | 2-(Trifluoromethyl)malonic Anhydride | Reactive intermediate for ester and amide synthesis |
This table illustrates the versatility of this compound and its esters in synthesizing various classes of complex fluorinated molecules.
Role in the Synthesis of Specialized Chemical Entities for Materials Science Research
The unique properties imparted by the trifluoromethyl group, such as high thermal stability and hydrophobicity, make it a desirable component in advanced materials. sigmaaldrich.com this compound and its derivatives act as key monomers or precursors in the synthesis of specialized polymers and other materials for high-performance applications. researchgate.net
Fluorinated polymers often exhibit low surface energy, high chemical resistance, and specific optical properties. By incorporating this compound into polyester or polyamide chains, researchers can fine-tune the material's characteristics. For instance, it can be used to create polymers with enhanced thermal stability or modified refractive indices for applications in optics and electronics. researchgate.net The introduction of fluorine can lead to materials suitable for non-stick coatings, lubricants, and advanced composites. sigmaaldrich.com
Research in this area focuses on creating novel monomers from this compound that can be polymerized to yield materials with tailored properties. For example, condensation reactions can lead to the formation of fluorinated polyesters. The resulting materials are investigated for applications ranging from protective coatings to components in electronic devices like flat-panel displays. solvay.com
| Material Class | Synthetic Approach | Key Property Conferred by CF3 Group | Potential Application |
| Specialty Polyesters | Polycondensation with diols | Increased thermal stability, hydrophobicity | High-performance coatings, dielectrics |
| Fluorinated Polyacrylates | Derivatization and polymerization | Low surface energy, optical clarity | Anti-reflective coatings, optical fibers |
| Liquid Crystals | Synthesis of rod-like molecules | Altered mesophase behavior, dielectric anisotropy | Display technologies |
| Molecularly Imprinted Polymers | Use as a functional monomer | Specific binding sites for fluorinated analytes | Chemical sensors, separation media |
This table provides examples of specialized materials synthesized using this compound as a building block and highlights the resulting properties and applications.
Intermediate in the Construction of Fluorinated Scaffolds for Chemical Biology Research
In chemical biology, researchers design molecular tools to study and manipulate biological systems. Fluorinated compounds are particularly useful in this context. The strategic placement of trifluoromethyl groups can be used to create hyperstable peptides and proteins, control molecular assembly, and develop probes for imaging or diagnostics. researchgate.net this compound provides a scaffold for building these sophisticated biomolecular tools.
The introduction of a CF3 group can significantly alter the acidity, conformation, and metabolic stability of a molecule without a large steric footprint, making it a bioisostere for groups like chlorine. mdpi.com This is particularly valuable in drug discovery, where fluorinated scaffolds are used to develop more potent and selective therapeutic agents. elsevierpure.com For example, amino acids can be modified using this compound chemistry to create non-natural building blocks for peptide synthesis. These fluorinated amino acids can then be incorporated into peptides to enhance their stability against enzymatic degradation or to modulate their interaction with biological targets. researchgate.netmdpi.com
The synthesis of bioactive trifluoromethylated derivatives is an active area of research. researchgate.net By using this compound as a starting point, chemists can construct complex molecular architectures that serve as platforms for developing new drugs, for instance, against diseases like malaria. elsevierpure.com These fluorinated scaffolds provide a reliable strategy for improving the pharmacological profiles of lead compounds. elsevierpure.com
| Research Area | Scaffold Type | Purpose of CF3 Incorporation | Example Application |
| Peptide/Protein Engineering | α-Trifluoromethyl Amino Acids | Enhance proteolytic stability, modulate conformation | Creating hyperstable protein structures for therapeutic use |
| Drug Discovery | Trifluoromethylated Heterocycles | Improve metabolic stability, binding affinity, and lipophilicity | Development of enzyme inhibitors or receptor modulators |
| Bio-orthogonal Chemistry | Fluorinated Probes | Create unique tags for imaging and tracking | Labeling biomolecules in living cells for functional studies |
| Enzyme Inhibition | Trifluoromethyl Ketones | Mimic transition states of enzymatic reactions | Designing potent and specific enzyme inhibitors |
This table outlines the use of this compound as an intermediate for creating fluorinated scaffolds for various applications in chemical biology research.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H, ¹³C, and ¹⁹F NMR for Complex Structural Assignment
For a molecule like (Trifluoromethyl)propanedioic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be essential for unambiguous structural confirmation.
¹H NMR (Proton NMR): This technique would identify the chemical shifts and coupling patterns of the proton on the central carbon and the acidic protons of the two carboxyl groups. The integration of the signals would confirm the number of protons in each environment.
¹³C NMR (Carbon NMR): A ¹³C NMR spectrum would show distinct signals for the three different carbon atoms: the trifluoromethyl carbon, the central methine carbon, and the two equivalent carboxylic acid carbons. The chemical shift values are highly indicative of the electronic environment of each carbon. Furthermore, coupling between the carbon atoms and the attached fluorine atoms (¹³C-¹⁹F coupling) would provide additional structural information, often seen as quartets for carbons attached to a CF₃ group.
¹⁹F NMR (Fluorine NMR): As a compound containing fluorine, ¹⁹F NMR is a particularly powerful tool. It would show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift would be characteristic of the CF₃ group adjacent to a carboxylic acid moiety.
Interactive Data Table: Expected NMR Data for this compound No experimental data found. The following table represents expected regions and multiplicities based on the structure.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Inferred Structural Fragment |
|---|---|---|---|
| ¹H | 3.5 - 4.5 | Quartet (due to ³JHF) | CH |
| ¹H | 10 - 13 | Broad Singlet | COOH |
| ¹³C | 165 - 175 | Singlet | COOH |
| ¹³C | 115 - 125 | Quartet (due to ¹JCF) | CF₃ |
| ¹³C | 45 - 55 | Quartet (due to ²JCF) | CH |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide exact bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, in the solid state of this compound. Such data is crucial for understanding the packing of molecules in the crystal lattice.
Mass Spectrometry (MS-EI) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of this compound, confirming its molecular formula.
Fragmentation Pathway: EI is a high-energy ionization technique that causes the molecular ion to break apart into smaller, characteristic fragments. Analysis of these fragments helps to piece together the molecule's structure. Expected fragmentation could involve the loss of CO₂, H₂O, or the CF₃ group.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a very broad band), the C=O stretch of the carbonyl group, and the C-F stretches of the trifluoromethyl group.
Interactive Data Table: Expected IR Absorption Bands for this compound No experimental data found. The following table represents expected absorption regions based on the functional groups present.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2500-3300 | O-H Stretch | Carboxylic Acid |
| 1700-1725 | C=O Stretch | Carboxylic Acid |
| 1100-1350 | C-F Stretch | Trifluoromethyl |
Influence of the Trifluoromethyl Group on Chemical Behavior
Electronic Effects: Electron-Withdrawing Nature and its Impact on Acidity and Reactivity
The trifluoromethyl group is one of the most powerful electron-withdrawing groups known in organic chemistry. This is a consequence of the high electronegativity of the three fluorine atoms, which inductively pull electron density away from the rest of the molecule.
This strong inductive effect (-I) significantly impacts the acidity of (trifluoromethyl)propanedioic acid. By withdrawing electron density from the carboxylate groups, the -CF3 group stabilizes the resulting conjugate base after deprotonation. This stabilization lowers the energy of the conjugate base, thereby increasing the acidity of the parent acid. The pKa of a carboxylic acid is a direct measure of its acidity; a lower pKa value indicates a stronger acid. While the specific pKa value for this compound is not widely reported, it is expected to be considerably lower than that of propanedioic acid (malonic acid), which has pKa1 ≈ 2.8 and pKa2 ≈ 5.7. For comparison, the introduction of a trifluoromethyl group onto benzoic acid lowers the pKa from 4.20 to 3.60. A similar or even more pronounced effect is anticipated for this compound. The propanedioic acid moiety in some complex molecules bearing a trifluoromethylphenyl group has an estimated pKa in the range of 2.5–3.0, highlighting the acid-strengthening influence.
| Compound | Functional Group | Estimated pKa Range |
| Propanoic Acid Derivatives | -COOH | ~4.5–5.0 |
| Propanedioic Acid Derivatives with a Trifluoromethylphenyl group | -CH(COOH)2 | ~2.5–3.0 |
This table illustrates the general effect of electron-withdrawing groups on the acidity of carboxylic acids.
The electron-withdrawing nature of the -CF3 group also enhances the reactivity of the alpha-carbon (the carbon atom to which the -CF3 and carboxyl groups are attached). The protons on this carbon become more acidic and are more easily removed by a base to form a carbanion. This increased acidity facilitates various reactions where the formation of an enolate or carbanion is the key step. For instance, in Knoevenagel condensations, which involve the reaction of an active hydrogen compound with a carbonyl group, derivatives of this compound are expected to be highly reactive. wikipedia.orgorganic-chemistry.org The electron-withdrawing group stabilizes the intermediate nucleophile, driving the reaction forward. wikipedia.org Similarly, in Michael additions, the stabilized carbanion readily adds to α,β-unsaturated carbonyl compounds.
Steric Effects and Conformational Control
While the electronic effects of the trifluoromethyl group are often dominant, its steric influence is also significant. The -CF3 group is sterically larger than a hydrogen atom and is often considered a bioisostere of a methyl group, though it is more sterically demanding than a chlorine atom. mdpi.com This steric bulk can influence the preferred conformation of the molecule and the accessibility of adjacent reaction centers.
In this compound, the rotation around the C-C single bonds will be influenced by the steric repulsion between the bulky -CF3 group and the two carboxylic acid groups. This can lead to a preference for specific staggered conformations to minimize these steric clashes. nih.gov The conformational preferences of the molecule can, in turn, affect its reactivity and its ability to participate in intermolecular interactions. For example, the steric hindrance caused by the trifluoromethyl group can dictate the face from which a reagent approaches, influencing the stereochemical outcome of a reaction. nih.gov In some crystal structures, trifluoromethyl groups are known to be disordered due to a low energy barrier for rotation, which can further complicate the analysis of their steric impact. researchgate.net
Impact on Regioselectivity and Diastereoselectivity in Synthetic Transformations
The electronic and steric properties of the trifluoromethyl group play a crucial role in controlling the regioselectivity and diastereoselectivity of synthetic reactions involving this compound and its derivatives.
Regioselectivity: In reactions involving an attack on an unsaturated system derived from this compound, the powerful electron-withdrawing nature of the -CF3 group can direct the incoming nucleophile. For example, in a Michael addition reaction where a nucleophile adds to an α,β-unsaturated ester derived from this acid, the regioselectivity is dictated by the electronic polarization of the double bond. The β-carbon is rendered more electrophilic by the combined electron-withdrawing effects of the ester and the trifluoromethyl group, directing the nucleophilic attack to this position.
Diastereoselectivity: The steric bulk of the trifluoromethyl group is a key factor in controlling diastereoselectivity. In reactions that create a new stereocenter, the -CF3 group can effectively shield one face of the molecule, forcing the incoming reagent to attack from the less hindered side. This is particularly evident in conjugate addition reactions. For instance, the base-catalyzed thia-Michael addition of thiols to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones proceeds with high diastereoselectivity. rsc.org By carefully selecting the base catalyst, it is possible to control which diastereomer is formed, demonstrating the subtle interplay between the substrate's steric profile and the reaction conditions. rsc.org The development of asymmetric Michael additions using derivatives of this compound can lead to the synthesis of complex molecules with high levels of stereocontrol. rsc.org
| Reaction Type | Influence of -CF3 Group | Outcome |
| Michael Addition | Electronic: Enhances electrophilicity of β-carbon. | High Regioselectivity |
| Asymmetric Synthesis | Steric: Shields one face of the molecule. | High Diastereoselectivity |
Intramolecular Interactions Involving the Trifluoromethyl Group
The fluorine atoms of the trifluoromethyl group, despite their high electronegativity, are generally considered weak hydrogen bond acceptors. However, under certain circumstances, they can participate in non-covalent interactions, including weak hydrogen bonds and other electrostatic interactions. nih.gov In the context of this compound, there is the potential for intramolecular hydrogen bonding between a fluorine atom of the -CF3 group and the hydrogen atom of one of the carboxylic acid groups (C-F···H-O).
While conventional hydrogen bonds involving oxygen and nitrogen are much stronger, the formation of a five or six-membered ring through such an intramolecular interaction can lend conformational stability. nih.gov The existence of intramolecular hydrogen bonds has been established in various fluorine-containing organic molecules. nih.gov In dicarboxylic acids, intramolecular hydrogen bonding between the two carboxyl groups is also a possibility, creating a stable cyclic conformation. stackexchange.comsemanticscholar.org The presence of the trifluoromethyl group could influence the geometry and strength of such interactions.
Catalysis in Reactions Involving Trifluoromethyl Propanedioic Acid
Transition Metal Catalysis (e.g., Silver, Copper, Nickel, Rhodium, Palladium)
Transition metals are pivotal in catalyzing a variety of transformations involving (trifluoromethyl)propanedioic acid derivatives, primarily through decarboxylative processes. These reactions are valued for their ability to form new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Palladium: Palladium catalysts are notably effective in the decarbonylative functionalization of carboxylic acid derivatives. nih.govnih.govorganic-chemistry.org While direct decarbonylative trifluoromethylation of this compound itself is not extensively documented, the principles are demonstrated with related carboxylic acid fluorides. A key strategy involves the in-situ generation of a Pd(II)-F intermediate from an acid fluoride, which can then undergo transmetalation with a trifluoromethyl source like R₃SiCF₃. This approach is advantageous as it circumvents the need for external fluoride additives that can be detrimental to some catalytic systems. nih.govnih.govorganic-chemistry.org For instance, the use of a Pd/Xantphos system has been shown to effectively catalyze the decarbonylative trifluoromethylation of acid fluorides. nih.govnih.govorganic-chemistry.org
Copper: Copper catalysis is prominent in the trifluoromethylation of various organic substrates. nih.gov In reactions related to the reactivity of propanedioic acid derivatives, copper has been used in combination with photoredox catalysis for the decarboxylative trifluoromethylation of aliphatic carboxylic acids. nih.gov This method demonstrates broad functional group tolerance, which is a significant advantage in complex molecule synthesis. nih.gov The mechanism often involves the formation of a copper-carboxylate complex, which upon single-electron transfer and decarboxylation, generates an alkyl radical that can be trifluoromethylated. nih.gov
Silver: Silver-mediated and -catalyzed reactions have been employed for the trifluoromethylation of arenes using various trifluoromethyl sources. nih.gov Although direct application to this compound is not a primary focus in the cited literature, the underlying principles of silver-catalyzed generation of trifluoromethyl radicals or AgCF₃ intermediates are relevant. nih.gov These reactions often proceed under mild conditions and show complementary reactivity to copper- or palladium-catalyzed methods. nih.gov
Nickel: Nickel catalysis has been effectively used in the asymmetric reductive coupling to construct allylic trifluoromethyl stereocenters. nih.gov This highlights nickel's capability in forming challenging C-C bonds with high enantioselectivity, a valuable tool in the synthesis of chiral molecules containing a trifluoromethyl group.
The table below summarizes representative transition metal-catalyzed reactions relevant to the functionalization of carboxylic acids and related compounds.
| Metal Catalyst | Reaction Type | Substrate Type | Trifluoromethyl Source | Key Features |
| Palladium | Decarbonylative Trifluoromethylation | Acid Fluorides | R₃SiCF₃ | Avoids external fluoride additives; effective with Xantphos ligand. nih.govnih.govorganic-chemistry.org |
| Copper | Decarboxylative Trifluoromethylation | Aliphatic Carboxylic Acids | Togni's reagent | Utilizes photoredox catalysis; broad functional group tolerance. nih.govnih.gov |
| Silver | C-H Trifluoromethylation | Arenes | TMSCF₃ | Proceeds via AgCF₃ intermediates; complementary to Cu and Pd systems. nih.gov |
| Nickel | Asymmetric Reductive Coupling | Vinyl Iodides | Trifluoroalkylated halides | Constructs allylic trifluoromethyl stereocenters with high enantioselectivity. nih.gov |
Organocatalysis and Asymmetric Induction in Carbon-Carbon Bond Formation
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and it has been successfully applied to reactions involving derivatives of this compound, such as malonates. These methods offer an alternative to metal-based catalysts, often providing high enantioselectivity under mild conditions.
A significant application is the enantioselective conjugate addition of malonates to β,β-disubstituted β-trifluoromethyl enones. acs.orgacs.org This reaction is challenging due to the steric hindrance of the substrates. However, the use of bifunctional organocatalysts, such as tertiary amine-thioureas, under high pressure (8–10 kbar) can effectively promote the reaction, which otherwise proceeds very slowly at atmospheric pressure. acs.orgacs.org This approach allows for the synthesis of 1,5-keto diesters containing an all-carbon quaternary stereocenter with high enantioselectivity (up to 95% ee). acs.orgacs.org
The key to the success of these organocatalysts lies in their ability to activate both the nucleophile (malonate) and the electrophile (enone) simultaneously through non-covalent interactions, such as hydrogen bonding. This dual activation facilitates the carbon-carbon bond formation and controls the stereochemical outcome.
Another area of application is the organocatalytic synthesis of α-trifluoromethyl allylboronic acids. diva-portal.orgrsc.org Chiral BINOL derivatives have been used as catalysts in the asymmetric homologation of alkenylboronic acids with trifluorodiazoethane, leading to the formation of chiral α-trifluoromethyl allylboronic acids with excellent enantioselectivity. diva-portal.orgrsc.org These products are versatile intermediates that can be used in subsequent reactions to introduce the trifluoromethylated allyl group into other molecules with a high degree of chirality transfer. diva-portal.orgrsc.org
The following table provides examples of organocatalytic reactions involving trifluoromethylated malonate derivatives and related compounds.
| Organocatalyst Type | Reaction Type | Substrates | Key Outcomes |
| Bifunctional Tertiary Amine-Thioureas | Conjugate Addition | Diethyl malonate and β,β-disubstituted β-trifluoromethyl enones | Formation of all-carbon quaternary stereocenters; up to 95% ee under high pressure. acs.orgacs.org |
| BINOL Derivatives | Asymmetric Homologation | Alkenylboronic acids and trifluorodiazoethane | Synthesis of chiral α-trifluoromethyl allylboronic acids; excellent enantioselectivity. diva-portal.orgrsc.org |
Biomimetic Catalysis Approaches
Biomimetic catalysis seeks to emulate nature's synthetic strategies, often involving highly efficient and selective enzymatic reactions. In the context of this compound, biomimetic approaches often focus on decarboxylative reactions, mimicking the role of malonic acid and its thioesters in biosynthetic pathways like polyketide and fatty acid synthesis.
One notable example is the organocatalyzed enantioselective decarboxylative aldol reaction of β-ketoacids with trifluoromethyl ketones. beilstein-journals.org This reaction, catalyzed by biscinchona alkaloids such as (DHQD)₂AQN, produces chiral tertiary alcohols in high yields and enantioselectivities (up to 90% ee). beilstein-journals.org The reaction mimics the decarboxylative Claisen-type condensations found in biological systems, where a β-ketoacid serves as a latent enolate nucleophile.
Furthermore, the decarboxylative addition of malonic acid and its monoesters to trifluoromethylketimines represents another biomimetic strategy. nih.govnih.gov These reactions can be catalyzed by simple organic bases and provide a route to β-trifluoromethyl-β-amino acid derivatives, which are valuable building blocks in medicinal chemistry. The regioselectivity of the addition (Michael- vs. Mannich-type) can often be controlled by the choice of solvent. nih.govnih.gov
These biomimetic methods highlight the potential of using this compound derivatives as stable and convenient precursors for generating reactive nucleophiles under mild, catalytically controlled conditions.
Phase Transfer Catalysis in Multiphase Systems
Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. This method is particularly useful for reactions involving ionic reagents, such as enolates derived from malonic esters.
The α-alkylation of malonate esters is a classic application of phase transfer catalysis. frontiersin.orgresearchgate.netgoogle.comresearchgate.netmdpi.com In the context of this compound derivatives, the enantioselective PTC α-alkylation of malonates has been developed to synthesize chiral compounds containing a trifluoromethyl group. For instance, chiral quaternary ammonium salts, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, have been used as phase-transfer catalysts for the α-alkylation of specifically designed malonate esters. frontiersin.orgresearchgate.netgoogle.com These reactions can produce α-alkyl-α-methylmalonates with a quaternary carbon center in high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). frontiersin.orgresearchgate.netgoogle.com
The phase-transfer catalyst functions by transporting the malonate enolate, generated in the aqueous or solid phase by a base (e.g., KOH), into the organic phase where it can react with an alkylating agent. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the observed asymmetric induction.
The table below summarizes key aspects of phase-transfer catalyzed alkylation of malonates.
| Catalyst Type | Substrate | Alkylating Agent | Key Features |
| Chiral Quaternary Ammonium Salts | 2,2-diphenylethyl tert-butyl α-methylmalonates | Allylic and benzylic halides | High yields (up to 99%) and enantioselectivities (up to 98% ee); synthesis of chiral α,α-dialkylmalonates. frontiersin.orgresearchgate.netgoogle.com |
| Tetraalkylammonium Salts | Dialkyl malonates | Alkyl halides | Efficient C-alkylation in the presence of a solid base (K₂CO₃). researchgate.net |
Role of Green Catalysis in Sustainable Synthesis
Green catalysis aims to develop more environmentally benign chemical processes by focusing on principles such as the use of renewable feedstocks, atom economy, safer solvents, and energy efficiency. While specific studies focusing on the green catalysis of this compound are not extensively detailed in the provided search results, the principles of green chemistry are broadly applicable to the catalytic reactions discussed.
For instance, the use of organocatalysts (Section 9.2) is often considered a greener alternative to transition metal catalysts, as it avoids the use of potentially toxic and expensive heavy metals. Similarly, developing reactions that can be performed in greener solvents, such as water or bio-based solvents, or under solvent-free conditions, is a key aspect of green chemistry. researchgate.netnih.gov
The development of catalytic systems that are recyclable and reusable is another important goal of green chemistry. nih.gov In the context of reactions involving this compound, this could involve immobilizing catalysts on solid supports or using catalyst systems that are easily separated from the reaction mixture.
Furthermore, the use of photocatalysis, as seen in some copper-catalyzed decarboxylative trifluoromethylations, can be a greener approach as it utilizes light as an energy source, potentially allowing for reactions to be conducted at lower temperatures. nih.govnih.gov The transition-metal-catalyzed C-H bond activation is also considered a sustainable strategy as it avoids the need for pre-functionalized starting materials, thus improving atom economy.
Future Research Directions and Emerging Trends
Development of Novel and More Efficient Synthetic Methodologies
The synthesis of (Trifluoromethyl)propanedioic acid and its esters remains a cornerstone of its utility. Future research will undoubtedly focus on overcoming existing limitations, such as harsh reaction conditions, limited substrate scope, and the use of expensive or hazardous reagents.
One promising avenue is the refinement of direct fluorination techniques. While methods using elemental fluorine (F₂) have been developed, there is a continuous drive to enhance their selectivity and safety, particularly on a large scale. rsc.org Research into novel catalysts that can mediate the direct fluorination of malonic esters under milder conditions will be a significant area of investigation. Additionally, the development of new electrophilic fluorinating agents with improved reactivity and selectivity profiles continues to be an active area of research.
Another key trend is the advancement of enantioselective synthesis of chiral trifluoromethylated malonates. These chiral building blocks are of immense interest in the pharmaceutical industry. Future methodologies are expected to expand upon existing strategies like phase-transfer catalysis to offer higher yields and enantioselectivities for a broader range of substrates. frontiersin.org The design and application of novel chiral catalysts, including organocatalysts and transition-metal complexes, will be instrumental in achieving these goals.
Furthermore, the exploration of alternative trifluoromethyl sources is a growing area of interest. While reagents like (trifluoromethyl)trimethylsilane have proven effective, the direct utilization of inexpensive and abundant feedstocks such as fluoroform (HCF₃) for the trifluoromethylation of malonate precursors is a highly desirable, albeit challenging, goal. beilstein-journals.orgsci-hub.se Developing catalytic systems that can efficiently activate the C-H bond of fluoroform for nucleophilic trifluoromethylation of malonic acid derivatives would represent a significant breakthrough.
Exploration of New Reactivity Patterns and Undiscovered Transformations
Beyond its synthesis, the exploration of novel chemical transformations of this compound is a frontier ripe with possibilities. The unique electronic properties conferred by the trifluoromethyl group can be harnessed to discover new reactivity patterns.
Future work will likely focus on the diastereoselective and enantioselective reactions of trifluoromethylated malonates. For instance, developing catalytic asymmetric conjugate additions of these malonates to a wider variety of Michael acceptors will provide access to complex chiral molecules. acs.org Research into novel chiral catalysts and reaction conditions that can control the stereochemistry of these transformations will be paramount.
Moreover, the activation of the C-F bonds within the trifluoromethyl group, while challenging, presents an exciting avenue for research. rsc.org Selective defluorinative functionalization could open up pathways to novel fluorinated compounds that are currently difficult to access. This could involve the use of transition-metal catalysts or photoredox catalysis to mediate the cleavage of C-F bonds and subsequent formation of new bonds.
The development of novel cyclization reactions involving this compound derivatives is another area of interest. These reactions could provide rapid access to complex fluorinated heterocyclic compounds, which are prevalent in medicinal chemistry. Designing intramolecular reactions that are triggered by the unique properties of the trifluoromethyl group could lead to the discovery of unprecedented molecular scaffolds.
Integration with Advanced Flow Chemistry and Microreactor Technologies
The integration of continuous flow chemistry and microreactor technology offers significant advantages for the synthesis and manipulation of this compound and its derivatives. nih.govdurham.ac.uk These technologies enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. scribd.com
Future research will focus on developing continuous flow processes for the synthesis of trifluoromethylated malonates. This includes the direct fluorination of malonic esters in microreactors, which can mitigate the hazards associated with using elemental fluorine by minimizing the reaction volume and enabling rapid heat dissipation. nih.gov The development of packed-bed reactors containing immobilized catalysts or reagents could further enhance the efficiency and sustainability of these processes.
Furthermore, flow chemistry is ideally suited for multistep syntheses where intermediates are generated and consumed in a continuous stream, avoiding the need for isolation and purification at each step. nih.gov The development of telescoped flow syntheses starting from simple precursors to complex molecules derived from this compound will be a major focus. This approach can significantly reduce waste, energy consumption, and manual labor.
Microreactors also offer a platform for exploring reaction conditions that are not easily accessible in traditional batch reactors, such as high-pressure or high-temperature regimes. mdpi.com This could lead to the discovery of new reactivity and transformations of trifluoromethylated malonates. The ability to rapidly screen a wide range of reaction parameters in an automated fashion will accelerate the discovery of optimal conditions for known and new reactions.
Predictive Chemistry via Advanced Computational Modeling and Machine Learning
The application of computational chemistry and machine learning is set to revolutionize the way research on this compound is conducted. These in silico tools can provide deep insights into reaction mechanisms, predict the reactivity of different substrates, and guide the design of new experiments.
Future research will increasingly rely on computational modeling to understand the intricate mechanisms of reactions involving trifluoromethylated malonates. montclair.edu Density Functional Theory (DFT) calculations, for example, can be used to elucidate transition states, reaction intermediates, and activation energies, providing a rational basis for optimizing reaction conditions and catalyst design. mit.edu This predictive capability can significantly reduce the amount of trial-and-error experimentation required.
Machine learning algorithms are emerging as powerful tools for predicting the outcomes of chemical reactions. rsc.orgacs.orgresearchgate.net By training models on large datasets of known reactions, it is possible to predict the yield, selectivity, and optimal conditions for new transformations of this compound derivatives. nih.gov This approach can accelerate the discovery of new synthetic routes and the optimization of existing ones.
Furthermore, computational tools can be employed in the de novo design of novel catalysts and reagents for the synthesis and functionalization of trifluoromethylated malonates. By simulating the interactions between a substrate and a potential catalyst, it is possible to identify promising candidates for experimental investigation. This synergy between computational prediction and experimental validation will be a hallmark of future research in this field. figshare.com
Sustainable and Green Chemistry Approaches in the Synthesis and Application of Fluorinated Malonates
The principles of green and sustainable chemistry are increasingly influencing the direction of chemical research. For this compound, this translates to a focus on developing more environmentally benign synthetic methods and applications.
A key area of future research is the development of synthetic routes that minimize waste and energy consumption. This includes the use of catalytic methods over stoichiometric reagents, the utilization of renewable starting materials, and the design of reactions with high atom economy. rsc.org The assessment of green metrics, such as the Process Mass Intensity (PMI), will become standard practice in evaluating the sustainability of new synthetic methodologies. acsgcipr.org
The use of greener solvents or even solvent-free reaction conditions is another important trend. researchgate.net Research into the use of water, supercritical fluids, or biodegradable solvents for the synthesis and reactions of trifluoromethylated malonates will contribute to reducing the environmental impact of these processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
